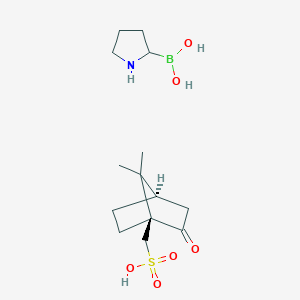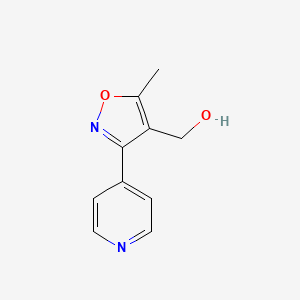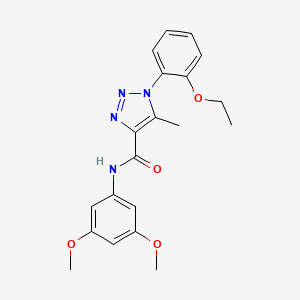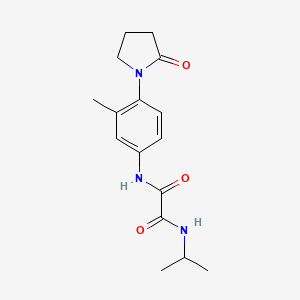
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid is a chiral boronic acid derivative that has garnered interest in various fields of chemistry and biology. This compound is notable for its unique structural features, which include a pyrrolidine ring and a boronic acid moiety, making it a valuable tool in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid precursors. One common method includes the use of camphorsulfonic acid as a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted pyrrolidine derivatives, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological interactions involving boronic acids.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which (1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid exerts its effects involves the interaction of the boronic acid moiety with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular probes. The pyrrolidine ring contributes to the compound’s stability and reactivity, enhancing its effectiveness in catalytic and synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-boronic acid: Lacks the camphorsulfonate moiety, making it less chiral and less effective in asymmetric synthesis.
Camphorsulfonic acid: Used as a chiral auxiliary but lacks the boronic acid functionality.
Proline derivatives: Similar in structure but differ in the functional groups attached to the pyrrolidine ring.
Uniqueness
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid is unique due to its combination of a chiral camphorsulfonate moiety and a boronic acid group, providing both stereochemical control and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propriétés
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;pyrrolidin-2-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.C4H10BNO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;7-5(8)4-2-1-3-6-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-8H,1-3H2/t7-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBYRZFYJPZUGG-YZUKSGEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1)(O)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1CCCN1)(O)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one](/img/structure/B2888810.png)
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)

![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)




